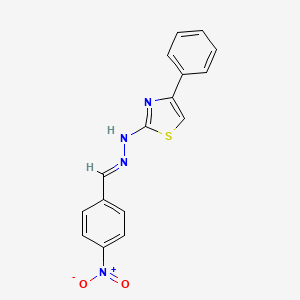
ethyl 4-(2-adamantyl)-1-piperazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-adamantyl)-1-piperazinecarboxylate, commonly known as A-366, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development. A-366 is a potent inhibitor of the histone lysine methyltransferase SETD8, which plays a crucial role in regulating gene expression and cell proliferation.
科学的研究の応用
A-366 has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent anti-proliferative activity against several cancer cell lines, including breast, prostate, and lung cancer. A-366 achieves this by inhibiting the activity of SETD8, which is overexpressed in many types of cancer and plays a critical role in tumor growth and metastasis. In addition, A-366 has been shown to enhance the efficacy of other anti-cancer drugs, such as cisplatin and doxorubicin.
作用機序
A-366 exerts its pharmacological effects by selectively inhibiting the activity of SETD8, which is a histone lysine methyltransferase. SETD8 plays a crucial role in regulating gene expression and cell proliferation by adding a methyl group to the lysine residue of histone H4. This modification is essential for maintaining the stability of the chromatin structure and ensuring proper gene expression. By inhibiting the activity of SETD8, A-366 disrupts the normal functioning of the cell cycle and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
A-366 has been shown to exhibit potent anti-proliferative activity against several cancer cell lines, including breast, prostate, and lung cancer. It achieves this by inducing cell cycle arrest and apoptosis in cancer cells. In addition, A-366 has been shown to enhance the efficacy of other anti-cancer drugs, such as cisplatin and doxorubicin. However, A-366 has not been extensively studied for its biochemical and physiological effects, and further research is required to fully understand its pharmacological properties.
実験室実験の利点と制限
A-366 has several advantages for lab experiments. It is a potent and selective inhibitor of SETD8, which makes it an ideal tool for studying the role of this enzyme in cancer biology. In addition, A-366 has been shown to exhibit synergistic effects with other anti-cancer drugs, which makes it a promising candidate for combination therapy. However, A-366 has several limitations for lab experiments. It has low solubility in aqueous solutions, which makes it difficult to administer in vivo. In addition, A-366 has not been extensively studied for its toxicity and pharmacokinetic properties, which may limit its clinical applications.
将来の方向性
A-366 has significant potential for drug discovery and development. Future research should focus on optimizing the synthesis method to improve the yield and purity of the product. In addition, further studies are required to fully understand the pharmacological properties of A-366, including its toxicity, pharmacokinetics, and bioavailability. Moreover, A-366 can be used as a tool for studying the role of SETD8 in cancer biology and identifying novel therapeutic targets. Finally, A-366 can be used in combination with other anti-cancer drugs to enhance their efficacy and reduce their toxicity.
合成法
The synthesis of A-366 involves a multi-step process that starts with the reaction of 2-adamantanone with ethyl 4-piperazinecarboxylate in the presence of sodium hydride. The resulting intermediate is then treated with trifluoroacetic acid to obtain the final product, A-366. The overall yield of this process is around 25%, and the purity of the product can be improved by using chromatographic techniques.
特性
IUPAC Name |
ethyl 4-(2-adamantyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c1-2-21-17(20)19-5-3-18(4-6-19)16-14-8-12-7-13(10-14)11-15(16)9-12/h12-16H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMNADVZWLLKDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dichloro-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5766201.png)
![3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5766214.png)
![5-{[3-(methoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5766227.png)
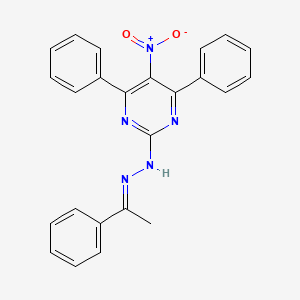
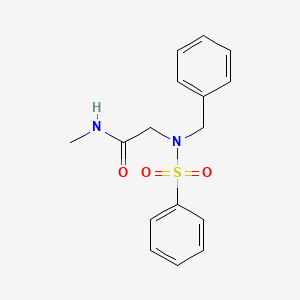
![N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-4-nitrobenzenesulfonamide](/img/structure/B5766245.png)
![4-[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]morpholine](/img/structure/B5766259.png)
![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N,N-diethylacetamide](/img/structure/B5766279.png)
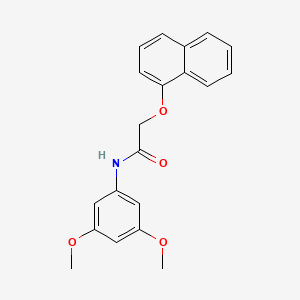
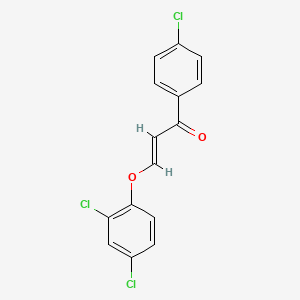
![N-{4-[(acetylamino)sulfonyl]phenyl}-3-phenylacrylamide](/img/structure/B5766307.png)
![N-ethyl-3-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5766310.png)
![N-(2-furylmethyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5766314.png)
